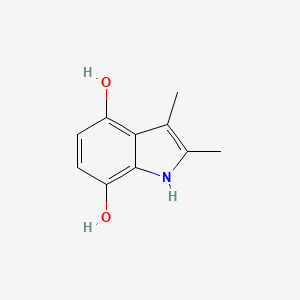

2,3-Dimethyl-1h-indole-4,7-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35524-83-5 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2,3-dimethyl-1H-indole-4,7-diol |

InChI |

InChI=1S/C10H11NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11-13H,1-2H3 |

InChI Key |

JXPBYUPGGBUHPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C(C=CC(=C12)O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 1h Indole 4,7 Diol

Classical and Contemporary Synthetic Pathways to Indole-4,7-diols and Analogues

The synthesis of the indole (B1671886) nucleus has been a central theme in heterocyclic chemistry for over a century. The development of methods to produce specifically substituted indoles, such as indole-4,7-diols, involves adapting well-established name reactions and employing novel catalytic systems.

Fischer Indole Synthesis and its Adaptations for Hydroxylated Indoles

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring. nih.govrsc.orgwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the condensation of an arylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine isomer.

A mdpi.commdpi.com-sigmatropic rearrangement (an azo-Cope rearrangement) of the protonated enamine. nih.govwikipedia.org

Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.org

For the synthesis of a hydroxylated indole like 2,3-Dimethyl-1H-indole-4,7-diol, the Fischer route would necessitate a correspondingly hydroxylated phenylhydrazine (B124118), such as (2,5-dihydroxyphenyl)hydrazine, reacting with 2-butanone (B6335102). The choice of acid catalyst is critical, with both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃, AlCl₃) being effectively employed. nih.govrsc.orgwikipedia.org However, challenges can arise, as the presence of an ortho-substituent on the phenylhydrazone can lead to mixtures of indole isomers and potentially lower yields. rsc.org

Table 1: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid |

Leimgruber–Batcho Indole Synthesis and Related Approaches

The Leimgruber–Batcho indole synthesis is a highly efficient and versatile two-step method for producing indoles, particularly when specific substitution patterns are desired. clockss.org It has become a popular alternative to the Fischer synthesis, partly because the required ortho-nitrotoluene starting materials are often commercially available or readily synthesized. wikipedia.org

The sequence involves:

Condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine. wikipedia.orgresearchgate.net

Reductive cyclization of the intermediate nitroenamine to afford the indole. wikipedia.org

This method is advantageous as it proceeds in high yield under relatively mild conditions. wikipedia.org A variety of reducing agents can be employed for the cyclization step, offering flexibility to the synthetic chemist. clockss.org To synthesize an indole-4,7-diol via this pathway, a precursor such as 3-methyl-2,5-dimethoxynitrobenzene could be envisioned, with subsequent demethylation of the resulting indole to reveal the diol functionality.

Table 2: Reducing Agents for the Leimgruber-Batcho Reductive Cyclization

| Reducing Agent | Catalyst/Conditions |

|---|---|

| Hydrogen (H₂) | Palladium-on-carbon (Pd/C) or Raney Nickel |

| Hydrazine (B178648) (N₂H₄) | Raney Nickel |

| Stannous Chloride (SnCl₂) | - |

| Sodium Hydrosulfite (Na₂S₂O₄) | - |

Catalytic Approaches to Indole Core Construction

Modern organic synthesis has increasingly relied on transition metal catalysis to construct complex molecular architectures, and indole synthesis is no exception. mdpi.com Palladium-based catalysts, in particular, have proven to be powerful tools for facilitating the carbon-carbon and carbon-heteroatom bond formations required for indole ring closure. mdpi.com

These catalytic methods offer several advantages, including milder reaction conditions and the ability to construct the indole nucleus from readily available substrates. mdpi.com Strategies such as the palladium-catalyzed cross-coupling of ortho-haloanilines with alkynes (a modified Sonogashira coupling followed by cyclization) or the intramolecular C-H activation of N-substituted anilines provide direct routes to functionalized indoles. mdpi.comresearchgate.net For example, a palladium-catalyzed Cacchi reaction can be used to synthesize 2,3-disubstituted indoles from N-arylsulfonyl-2-alkynylanilides and aryl boronic acids. mdpi.com

Table 3: Examples of Palladium-Catalyzed Indole Synthesis Strategies

| Reaction Type | Starting Materials | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Cacchi Reaction | N-Aryl(alkyl)sulfonyl-2-alkynylanilides, Aryl boronic acid | Pd(OAc)₂, (R,R)-QuinoxP*, K₃PO₄ | 2,3-Disubstituted Indoles |

| Annulation | ortho-Iodoanilines, Aldehydes | Pd(OAc)₂ (ligandless) | 2-Substituted Indoles |

Multicomponent Reactions in Indole Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. dergipark.org.trnih.gov These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.org

Several MCRs have been developed for the de novo synthesis of the indole core. rsc.orgrsc.org For instance, an innovative two-step sequence involving an Ugi multicomponent reaction followed by an acid-induced cyclization can assemble the indole nucleus from simple, inexpensive starting materials like anilines, glyoxal, formic acid, and isocyanides. rsc.org Such strategies offer a modular approach, allowing for the introduction of diverse substituents onto the indole ring system. The indole structure itself is a reactive heterocycle that can readily participate in MCRs to generate more complex, indole-substituted compounds. nih.gov

Flow Synthesis Methodologies for Indole Derivatives

Flow chemistry represents a paradigm shift in modern synthesis, moving from traditional batch processing to continuous-flow systems. mdpi.comnih.gov This technology offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved scalability, and higher productivity. mdpi.comresearchgate.net

The synthesis of indole derivatives has been successfully adapted to flow methodologies. nih.govsemanticscholar.org For example, the Fischer indole synthesis can be performed under high-temperature and high-pressure conditions in a continuous flow reactor, dramatically reducing reaction times from hours to minutes while achieving high yields. mdpi.com This approach is particularly attractive for industrial-scale production. Other classical indole syntheses, such as the Hemetsberger–Knittel synthesis, have also been shown to benefit from the decreased reaction times and comparable yields offered by flow systems when compared to batch or microwave-assisted methods. mdpi.com

Precursor Development and Optimization Strategies for this compound Synthesis

The successful synthesis of the specific target molecule, this compound, is critically dependent on the availability and rational design of its precursors. The choice of synthetic route directly dictates the required starting materials.

For a Fischer Indole Synthesis approach, the key precursors are:

Arylhydrazine: The synthesis requires a highly functionalized hydrazine, specifically (2,5-dihydroxyphenyl)hydrazine or a protected equivalent (e.g., (2,5-dimethoxyphenyl)hydrazine). The synthesis of such precursors often starts from the corresponding aniline (2,5-dimethoxyaniline), which is subjected to diazotization followed by reduction (e.g., with tin(II) chloride) to yield the hydrazine. The methoxy (B1213986) groups would serve as protecting groups for the hydroxyls, to be removed in a final deprotection step (e.g., using BBr₃) after the indole core is formed.

Carbonyl Compound: 2-Butanone is the required ketone to furnish the 2,3-dimethyl substitution pattern on the indole ring.

For a Leimgruber-Batcho Synthesis approach, a suitable precursor would be a substituted o-nitrotoluene, such as 1,4-dihydroxy-2-methyl-3-nitrobenzene or, more practically, a protected version like 1,4-dimethoxy-2-methyl-3-nitrobenzene. The synthesis of this precursor is non-trivial and would likely involve multiple steps, including the nitration of a protected cresol derivative. Optimization would focus on regioselective nitration and efficient protecting group strategies to maximize the yield of the desired isomer.

In both cases, a significant part of the synthetic effort lies in the development and optimization of these multi-substituted aromatic precursors. Strategies must be employed to control regioselectivity during aromatic substitution reactions and to ensure compatibility of the functional groups (hydroxyls or their protected forms) with the reaction conditions of the indole-forming steps.

Table 4: Potential Precursors for this compound Synthesis

| Synthetic Route | Aryl Precursor | Carbonyl Precursor | Key Challenges |

|---|---|---|---|

| Fischer Indole | (2,5-Dihydroxyphenyl)hydrazine or protected form | 2-Butanone | Synthesis and stability of the highly functionalized hydrazine. |

Mechanistic Insights into Key Reaction Steps and Pathway Elucidation

The synthesis of the indole-4,7-diol structure, a core component of the target molecule, can be approached through several established pathways. A common strategy involves the initial formation of an indole-4,7-dione (B1215410), which is subsequently reduced to the corresponding diol. Alternatively, methods like the Nenitzescu indole synthesis offer a direct route to hydroxylated indoles.

Pathway via Indole-4,7-dione Reduction:

A plausible pathway to this compound begins with the construction of the corresponding 2,3-dimethyl-1H-indole-4,7-dione. This intermediate can then be reduced to the target diol. The formation of the indole ring itself often follows classical mechanisms, such as the Fischer indole synthesis.

The Fischer indole synthesis is a robust reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. nih.gov For the synthesis of a 2,3-dimethylindole (B146702), phenylhydrazine would be reacted with 2-butanone. The accepted mechanism, proposed by Robinson, involves three main steps nih.gov:

Phenylhydrazone Formation: The initial reaction between phenylhydrazine and 2-butanone forms the corresponding phenylhydrazone.

rwth-aachen.derwth-aachen.de-Sigmatropic Rearrangement: The phenylhydrazone tautomerizes to its enamine form. After protonation, the key step occurs: a concerted, acid-catalyzed rwth-aachen.derwth-aachen.de-sigmatropic rearrangement, which forms a new carbon-carbon bond and is often the rate-determining step. nih.govnih.gov

Cyclization and Aromatization: The resulting imine intermediate undergoes cyclization to form an aminoacetal (or aminal). Subsequent elimination of ammonia under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring. nih.gov

Once the indole-4,7-dione is formed, the final step is the reduction of the quinone moiety to a hydroquinone (B1673460) (diol). This transformation is a standard procedure in organic chemistry and can be achieved with various reducing agents.

Nenitzescu Indole Synthesis Pathway:

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindole derivatives and can be adapted for dihydroxyindoles. The reaction condenses a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The mechanism proceeds through the following key steps wikipedia.org:

Michael Addition: The reaction initiates with a Michael addition of the enamine to the benzoquinone.

Nucleophilic Attack: A subsequent nucleophilic attack by the pi bond of the enamine portion of the molecule leads to cyclization.

Elimination: The final step is an elimination reaction that results in the formation of the aromatic 5-hydroxyindole ring. wikipedia.org

This method is particularly valuable as it constructs the hydroxylated indole core in a single, convergent step using relatively simple and non-toxic starting materials. researchgate.net

Table 1: Comparison of Key Mechanistic Steps in Indole Synthesis

| Feature | Fischer Indole Synthesis | Nenitzescu Indole Synthesis |

|---|---|---|

| Key Intermediates | Phenylhydrazone, Ene-hydrazine, Imine | Michael adduct, Cyclized intermediate |

| Key Reaction Step | rwth-aachen.derwth-aachen.de-Sigmatropic Rearrangement | Michael Addition / Nucleophilic Attack |

| Driving Force | Formation of stable aromatic indole | Conjugation and aromatization |

| Typical Product | Substituted Indoles | 5-Hydroxyindoles |

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity:

Controlling regioselectivity is paramount in the synthesis of substituted indoles to ensure the formation of the desired isomer. In reactions like the Fischer indole synthesis, the direction of the cyclization is influenced by the substituents on the starting arylhydrazine.

Computational studies have shown that in an acid-catalyzed Fischer indolization, the reaction leads to the thermodynamically favored indole regioisomer. nih.govresearchgate.net The formation of the observed product is energetically favored because the alternative pathway can be destabilized by electronic factors. For example, an electron-withdrawing substituent on the phenylhydrazine can destabilize the transition state that would lead to the undesired regioisomer. nih.gov

In the synthesis of indoles with substituents at the 4- or 7-positions, regiochemical purity is a significant challenge. Modern synthetic methods have been developed to address this. For instance, an efficient and regioselective synthesis of 4- and 7-alkoxyindoles has been achieved from 3-halophenols using a combination of directed ortho-metalation and palladium-catalyzed reactions, such as Sonogashira coupling and tandem amination/cyclization. nih.gov Furthermore, for 4-substituted indoles, cyclization can be directed to either the C3 or C5 position. The introduction of an electron-donating group at the indole 7-position has been shown to reverse the typical regioselectivity, favoring the formation of the 4,5-fused system. beilstein-journals.org These findings highlight that regioselectivity is not solely dependent on the initial starting materials but can be finely tuned by catalytic systems and the electronic nature of substituents already present on the indole scaffold.

Stereochemical Considerations:

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in the final product's structure.

However, the field of indole synthesis has seen significant advances in asymmetric catalysis, which are relevant when synthesizing chiral indole derivatives. For instance, an atroposelective Nenitzescu indole synthesis has been developed. rwth-aachen.de This method utilizes a chiral Jacobsen-type Cr(III) salen complex as a catalyst to control the axial chirality of C-N bonds in N-aryl indoles, achieving high enantiomeric excess. rwth-aachen.de While not directly applicable to the synthesis of this compound itself, this demonstrates that stereochemical outcomes can be controlled in related indole-forming reactions through the use of chiral catalysts, which would be a critical consideration if synthesizing a chiral analogue.

Green Chemistry Principles in the Synthesis of Indole-4,7-diols

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com These principles can be effectively applied to the synthesis of indole-4,7-diols.

Alternative Solvents and Catalysts:

A key tenet of green chemistry is the replacement of hazardous organic solvents. Many indole syntheses have been adapted to use more environmentally benign media.

Low Melting Mixtures: The Fischer indole synthesis can be performed in a low-melting mixture of tartaric acid and dimethylurea, which serves as both the solvent and the catalyst. This approach tolerates sensitive functional groups and avoids volatile organic solvents. organic-chemistry.org

Ionic Liquids: Chloroaluminate ionic liquids have been employed as catalysts for the Fischer indole synthesis, offering a recyclable reaction medium. organic-chemistry.org

Water: Water is an ideal green solvent, and some indole syntheses have been developed to proceed in aqueous media. researchgate.net

The choice of catalyst is also crucial. Replacing strong Brønsted or Lewis acids with solid, recyclable acid catalysts can significantly reduce waste and hazards. Ceric ammonium nitrate (CAN) has been used as an efficient catalyst for the Fischer indole synthesis of 2,3-dimethyl indoles. researchgate.net

Energy Efficiency and Atom Economy:

Modern techniques can reduce the energy consumption of synthetic processes.

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields in the Fischer indole synthesis, making it a more energy-efficient method. researchgate.netmdpi.com

Solvent-Free Reactions: Performing reactions without a solvent medium, where possible, significantly reduces waste and simplifies purification. jddhs.commdpi.com Copper-catalyzed syntheses of indolizines have been achieved under solvent-free conditions with high yields. mdpi.com

Atom economy, which maximizes the incorporation of atoms from the starting materials into the final product, is a fundamental principle of green chemistry. jddhs.com Tandem or one-pot reactions, where multiple synthetic steps are carried out in the same vessel, improve atom and step economy by minimizing intermediate purification steps and associated solvent waste. A tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis allows for the conversion of alcohols directly to indoles in a single operation. organic-chemistry.org

Table 2: Application of Green Chemistry Principles to Indole Synthesis

| Green Chemistry Principle | Application in Indole-4,7-diol Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or deep eutectic solvents (e.g., tartaric acid/urea). organic-chemistry.orgresearchgate.net | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted reactions to accelerate cyclization steps. mdpi.com | Shorter reaction times, lower energy consumption. |

| Catalysis | Use of solid acid catalysts (e.g., CAN) or biocatalysts for oxidation/reduction steps. researchgate.net | Catalyst recyclability, milder reaction conditions, high selectivity. |

| Reduce Derivatives | Employing one-pot or tandem reactions to avoid protection/deprotection steps. organic-chemistry.org | Fewer synthetic steps, less waste. |

| Atom Economy | Designing convergent synthetic routes like the Nenitzescu synthesis. wikipedia.org | Higher efficiency, less byproduct formation. |

| Design for Degradation | Designing the molecule to break down into non-toxic substances after use. jddhs.com | Reduced environmental persistence. |

Chemical Reactivity and Transformation Studies of 2,3 Dimethyl 1h Indole 4,7 Diol

Electrophilic and Nucleophilic Substitution Reactions of the Indole (B1671886) Nucleus

The reactivity of the 2,3-Dimethyl-1H-indole-4,7-diol nucleus is governed by the interplay of its electron-rich pyrrole (B145914) ring and the activating hydroxyl groups on the benzene (B151609) ring.

Electrophilic Substitution: The indole ring is inherently susceptible to electrophilic attack, typically at the C3 position. However, in this compound, this position is blocked by a methyl group. The presence of two hydroxyl groups at positions 4 and 7 strongly activates the benzene portion of the molecule towards electrophilic aromatic substitution. These electron-donating groups direct incoming electrophiles to the ortho and para positions. In this specific scaffold, the available positions for substitution are C5 and C6. Analogous to its dimethoxy counterpart, 4,7-dimethoxy-2,3-dimethyl-1H-indole, electrophilic substitution is expected to occur at these positions.

Nucleophilic Substitution: Direct nucleophilic substitution on the indole nucleus is generally challenging due to its electron-rich nature. However, nucleophilic substitution can be facilitated by modifying the indole nitrogen. For instance, the introduction of a hydroxyl group on the nitrogen atom can enable unprecedented nucleophilic substitution reactions. core.ac.ukresearchgate.net In such activated 1-hydroxyindoles, the N-O bond can be cleaved, allowing for the introduction of various nucleophiles at other positions of the indole ring. core.ac.ukclockss.org While specific studies on this compound are limited, it is plausible that N-functionalization could open pathways for nucleophilic attack. researchgate.netnii.ac.jp Furthermore, kinetic studies on the nucleophilic aromatic substitution (SNAr) reactions of indoles with aryl fluorides have shown that these reactions can proceed through a borderline mechanism and are subject to general base catalysis. nih.gov

Oxidation-Reduction Chemistry of the Hydroxylated Indole Moiety

The most prominent feature of the this compound moiety is its hydroquinone (B1673460) structure, which predisposes it to oxidation-reduction reactions.

Oxidation: The 4,7-diol can be readily oxidized to the corresponding quinone, 2,3-dimethyl-1H-indole-4,7-dione. This transformation is a characteristic reaction of hydroquinones. The oxidation can be achieved using various oxidizing agents. For the related compound 4,7-dimethoxy-2,3-dimethyl-1H-indole, oxidation using agents like potassium permanganate (B83412) or chromium trioxide has been noted to lead to the formation of corresponding quinones.

Reduction: Conversely, the quinone form, 2,3-dimethyl-1H-indole-4,7-dione, can be reduced back to the hydroquinone, this compound. This reversible redox behavior is a key aspect of its chemistry. Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for such transformations in related indole systems. The reduction of other substituted indoles, such as the conversion of nitro-substituted indoles to aminoindoles using reducing agents, is also a well-established reaction. orgsyn.orgnih.gov

Below is a table summarizing the expected oxidation-reduction transformation:

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Oxidizing Agent (e.g., KMnO₄) | 2,3-dimethyl-1H-indole-4,7-dione | Oxidation |

| 2,3-dimethyl-1H-indole-4,7-dione | Reducing Agent (e.g., NaBH₄) | This compound | Reduction |

Cycloaddition and Rearrangement Reactions Involving the Indole-4,7-diol Scaffold

The indole nucleus can participate in a variety of cycloaddition and rearrangement reactions, offering pathways to more complex molecular architectures.

Cycloaddition Reactions: The C2=C3 double bond of the indole ring can act as a dienophile or participate in other cycloaddition reactions.

Diels-Alder Reactions: Indoles can undergo [4+2] cycloaddition reactions, where the indole can act as the diene or dienophile depending on the substituents and the reaction partner. For example, electron-poor indoles have been shown to react with 2,3-dimethyl-1,3-butadiene. researchgate.net The generation of indole-2,3-quinodimethanes can also lead to intermolecular Diels-Alder reactions. nih.gov

(4+3) Cycloadditions: Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations are known to produce cyclohepta[b]indoles. nih.govuchicago.eduacs.org Although the C3 position is substituted in this compound, functionalization at the methyl groups could potentially open pathways for such reactions.

Rearrangement Reactions: Rearrangement reactions of indole derivatives can lead to the formation of various structural isomers. A notable example is the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of a phenylhydrazone. The synthesis of the parent 2,3-dimethylindole (B146702) can be achieved through the rearrangement of N-butenylaniline in the presence of polyphosphoric acid. google.com While not a direct rearrangement of the indole-4,7-diol, this highlights a classic rearrangement leading to the core scaffold.

Reaction Kinetics and Thermodynamic Studies of Indole-4,7-diol Transformations

While specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented, general principles from related indole systems can provide valuable insights.

Reaction Kinetics: The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving indoles have been studied, revealing that these reactions can be subject to general base catalysis and may proceed through a borderline mechanism between stepwise and concerted pathways. nih.gov For electrophilic substitutions, the strong electron-donating nature of the hydroxyl groups in the 4- and 7-positions is expected to significantly increase the reaction rates compared to unsubstituted indole.

Catalyst-Mediated Transformations and Functionalization

Catalysts play a pivotal role in the selective functionalization of the indole nucleus, enabling reactions that would otherwise be difficult to achieve.

Metal-Catalyzed C-H Functionalization: Transition metal catalysts, including those based on iridium, palladium, rhodium, and others, are widely used for the direct C-H functionalization of indoles. nsf.gov For instance, an Iridium(III) dimer complex has been shown to catalyze the C-H functionalization of N-methylindoles with diazoacetates. nsf.gov Such methods could potentially be applied to the C5 or C6 positions of this compound.

Lewis Acid Catalysis: Lewis acids are often employed to promote reactions involving indoles. For example, they can be used to activate dienophiles in Diels-Alder reactions or to facilitate Friedel-Crafts type reactions. researchgate.net

Other Catalytic Systems: The synthesis of 2,3-dimethylindole itself can be catalyzed by polyphosphoric acid. google.com This demonstrates the utility of strong acid catalysts in indole synthesis and modification.

A summary of potential catalytic transformations is presented below:

| Reaction Type | Catalyst Example | Potential Functionalization Site |

| C-H Arylation | Palladium(II) acetate | C5, C6 |

| C-H Alkylation | Iridium(III) complexes | C5, C6 |

| Cycloaddition | Lewis Acids (e.g., TMSOTf) | Pyrrole ring |

| Indole Synthesis/Rearrangement | Polyphosphoric acid | Scaffold formation |

Theoretical and Computational Investigations of 2,3 Dimethyl 1h Indole 4,7 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2,3-Dimethyl-1H-indole-4,7-diol. These calculations can predict a variety of molecular properties that are key to its chemical behavior.

The electronic properties of indole (B1671886) derivatives are of significant interest due to their presence in many biologically active compounds. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are critical determinants of reactivity. For instance, in related indole compounds, the HOMO is typically localized on the pyrrole (B145914) ring, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, represents the electron-accepting ability of the molecule. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. These parameters help in predicting how this compound will interact with other chemical species. For example, a higher electrophilicity index suggests a greater capacity to accept electrons.

The following table summarizes key electronic properties that can be calculated for this compound using quantum chemical methods. The values presented are hypothetical and serve as an illustration of the data that would be obtained from such calculations.

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Electronegativity | 3.5 eV | Measure of the ability to attract electrons |

| Chemical Hardness | 2.3 eV | Resistance to change in electron distribution |

| Electrophilicity Index | 2.68 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like this compound. nih.govnih.gov These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the preferred spatial arrangements of its constituent groups.

For this compound, key conformational features would include the orientation of the hydroxyl groups on the benzene (B151609) ring and the rotational freedom of the methyl groups. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity.

The conformational analysis of peptides and other flexible molecules has demonstrated the utility of MD in identifying dominant secondary structures and the influence of the solvent environment on these structures. nih.gov Similarly, for this compound, MD simulations in different solvents can elucidate how the solvent modulates its conformational preferences.

A typical MD simulation would involve the following steps:

System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions.

Production Run: Running the simulation for a sufficient length of time to sample the conformational space.

Analysis: Analyzing the trajectory to identify stable conformations, calculate structural parameters like root-mean-square deviation (RMSD) and radius of gyration, and understand the dynamics of the molecule. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry offers methods to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates. nih.govacs.org These theoretical predictions are invaluable for understanding reaction mechanisms and for designing new synthetic routes. psu.edu

For an indole derivative like this compound, potential reactions of interest could include oxidation of the hydroxyl groups, electrophilic substitution on the indole ring, or reactions involving the N-H bond of the pyrrole ring. Computational methods can be used to model the reaction coordinates for these transformations, identifying the minimum energy paths and the structures of the transition states.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For example, in the study of indole aryne cycloadditions, computational methods have been used to predict activation free energies and explain observed regioselectivity. nih.gov

A hypothetical reaction pathway for the oxidation of one of the hydroxyl groups of this compound is presented below, outlining the type of data that can be obtained from theoretical calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Structural Features |

| 1 | Reactant (this compound) | 0 | Planar indole ring, two hydroxyl groups |

| 2 | Transition State 1 | +15 | Elongated O-H bond, interaction with oxidizing agent |

| 3 | Intermediate (Semiquinone radical) | +5 | One hydroxyl group oxidized to a carbonyl, unpaired electron |

| 4 | Transition State 2 | +12 | Further oxidation of the second hydroxyl group |

| 5 | Product (Dimethyl-indole-dione) | -10 | Both hydroxyl groups oxidized to carbonyls |

Note: The energy values are hypothetical and for illustrative purposes.

Ligand-Target Docking Studies for Understanding Molecular Interactions (mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. ajchem-a.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. researchgate.netjocpr.com For this compound, docking studies can provide insights into its potential biological targets and the specific interactions that stabilize the ligand-protein complex.

The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity. ajchem-a.com The results of a docking study can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the amino acid residues of the protein.

For instance, a docking study of this compound with a hypothetical enzyme target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then running the docking simulation. The analysis of the resulting poses could highlight the role of the hydroxyl groups in forming hydrogen bonds with polar residues in the active site and the contribution of the indole ring to hydrophobic and pi-stacking interactions.

The following table illustrates the kind of data that can be obtained from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Description |

| Binding Affinity | -8.5 kcal/mol (predicted) |

| Interacting Residues | Tyr123, Ser245, Phe356, Leu358 |

| Hydrogen Bonds | Hydroxyl at C4 with Tyr123; Hydroxyl at C7 with Ser245 |

| Hydrophobic Interactions | Methyl groups with Leu358 |

| Pi-Stacking | Indole ring with Phe356 |

Note: These are hypothetical results to illustrate the output of a docking study.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net Computational methods can model these solvent effects, providing a more realistic picture of the molecule's behavior in solution. nih.govresearchgate.net For this compound, the polarity of the solvent is expected to have a notable impact on its electronic structure, spectral properties, and reactivity.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models, on the other hand, involve simulating the individual solvent molecules around the solute. Both approaches can be used to study how the solvent stabilizes different conformations or electronic states of the molecule.

Studies on indole and its derivatives have shown that the fluorescence spectra are particularly sensitive to the solvent environment. researchgate.net An increase in solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission, which is indicative of a larger dipole moment in the excited state compared to the ground state. acs.org This solvatochromic effect can be quantified and used to understand the electronic changes that occur upon photoexcitation.

The reactivity of this compound can also be affected by the solvent. For example, polar solvents can stabilize charged intermediates and transition states, thereby accelerating certain reactions. chemrxiv.org The effect of different solvents on the HOMO-LUMO gap can also be calculated to predict changes in reactivity.

The table below shows hypothetical data on the effect of different solvents on a key electronic property of this compound.

| Solvent | Dielectric Constant | Predicted Wavelength of Max. Fluorescence (nm) |

| Cyclohexane | 2.0 | 340 |

| Dioxane | 2.2 | 345 |

| Ethanol | 24.6 | 360 |

| Water | 80.1 | 375 |

Note: The wavelength values are hypothetical and based on general trends observed for indole derivatives. acs.org

Derivatization Strategies and Structure Interaction Relationship Sir Research Focused on Mechanistic Insights

Synthesis of Analogs with Modifications to the 2,3-Dimethyl-1H-indole-4,7-diol Scaffold

The synthesis of analogs of this compound would likely commence from a suitable substituted hydroquinone (B1673460) or benzoquinone precursor. A common synthetic route to the 2,3-dimethyl-1H-indole core involves the Fischer indole (B1671886) synthesis. This venerable reaction would utilize a substituted phenylhydrazine (B124118) and 2-butanone (B6335102) to construct the indole ring system. For the 4,7-dihydroxy substitution pattern, a 2,5-dimethoxyphenylhydrazine could be a logical starting material, with subsequent demethylation to reveal the hydroxyl groups.

Modifications to the core scaffold could involve several strategies:

Ring Expansion or Contraction: While synthetically challenging, the pyrrole (B145914) or benzene (B151609) ring of the indole nucleus could be altered to explore the impact of ring strain and geometry on molecular interactions.

Introduction of Heteroatoms: Replacement of a carbon atom within the benzene portion of the indole with a nitrogen atom would yield an azaindole. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Scaffold Hopping: This approach would involve replacing the indole core with other bicyclic systems that can present key pharmacophoric features in a similar spatial arrangement. Examples could include benzimidazoles, indazoles, or benzofurans.

Table 1: Theoretical Synthetic Approaches to Modify the this compound Scaffold

| Modification Strategy | Potential Starting Materials | Key Reaction Type | Resulting Scaffold |

| Core Synthesis | 2,5-Dimethoxyphenylhydrazine, 2-Butanone | Fischer Indole Synthesis | 4,7-Dimethoxy-2,3-dimethyl-1H-indole |

| Azaindole Formation | Substituted Pyridylhydrazine | Fischer Indole Synthesis | Aza-2,3-dimethyl-1H-indole-diol |

| Scaffold Hopping | Substituted Phenylenediamine, 2-Butanone | Condensation Reactions | 2,3-Dimethylbenzimidazole-diol |

Introduction of Substituents at the Indole Core and Hydroxyl Positions

The introduction of various substituents at specific positions on the this compound scaffold would be crucial for probing structure-interaction relationships.

N-1 Position (Indole Nitrogen): The indole nitrogen can be readily alkylated or acylated. Alkylation with various alkyl halides would introduce groups of varying size and lipophilicity. Acylation could introduce amides, esters, or other functional groups capable of forming hydrogen bonds.

C-5 and C-6 Positions: These positions on the benzene ring are amenable to electrophilic aromatic substitution, allowing for the introduction of halogens, nitro groups (which can be further reduced to amines), and alkyl or acyl groups via Friedel-Crafts reactions.

C-4 and C-7 Hydroxyl Positions: The phenolic hydroxyl groups are key sites for modification. They can be converted to ethers (e.g., methoxy (B1213986), benzyloxy) to block hydrogen bonding or to esters to introduce different functionalities. The relative reactivity of the two hydroxyl groups would need to be considered, potentially requiring the use of protecting groups for selective modification.

Table 2: Potential Substituent Modifications on the this compound Scaffold

| Position of Substitution | Type of Substituent | Potential Impact on Molecular Properties |

| N-1 | Alkyl, Acyl | Modulate lipophilicity and hydrogen bonding |

| C-5, C-6 | Halogen, Nitro, Amino, Alkyl | Alter electronic properties and steric profile |

| C-4, C-7 (Hydroxyls) | Ether, Ester | Modify hydrogen bonding capacity and polarity |

Design Principles for Modulating Molecular Interactions at a Fundamental Level

The design of analogs of this compound would be guided by fundamental principles of medicinal chemistry aimed at systematically modulating non-covalent interactions with a biological target.

Hydrogen Bonding: The two hydroxyl groups and the indole nitrogen are primary sites for hydrogen bond donation and acceptance. Modifications at these positions, as described in section 5.2, would be the most direct way to probe the importance of specific hydrogen bonds.

Van der Waals and Hydrophobic Interactions: The methyl groups at the C-2 and C-3 positions contribute to the hydrophobic character of the molecule. Varying the size of these alkyl groups (e.g., ethyl, propyl) or introducing cyclic structures could explore the shape and size of a putative binding pocket.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the benzene ring would alter the electron density of the indole system. This can influence pi-pi stacking interactions and the acidity of the N-H and O-H protons.

Conformational Restriction: To understand the bioactive conformation, the flexibility of the molecule can be constrained. For example, bridging the N-1 and C-2 positions with an alkyl chain to create a tricyclic system would lock the orientation of substituents.

Structure-Based Mechanistic Hypothesis Generation

In the absence of a known biological target for this compound, the generation of a structure-based mechanistic hypothesis would be speculative. However, if a target were identified and its three-dimensional structure determined (e.g., via X-ray crystallography or cryo-electron microscopy), a wealth of hypotheses could be formulated.

Docking Studies: Computational docking of the parent compound and its virtual library of analogs into the active site of a target protein would provide initial hypotheses about the binding mode. This would highlight key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions with nonpolar pockets.

Pharmacophore Modeling: Based on the structures of a series of active analogs, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of functional groups required for biological activity.

Analysis of Structure-Activity Relationships (SAR): The biological data obtained for the synthesized analogs would be systematically analyzed. For instance, if replacing the hydroxyl groups with methoxy groups leads to a significant loss of activity, it would strongly suggest that these hydroxyls act as crucial hydrogen bond donors. Conversely, if increasing the size of the C-2 methyl group enhances activity, it would imply the presence of a corresponding hydrophobic pocket in the target.

By integrating these computational and experimental approaches, a detailed mechanistic hypothesis could be constructed, guiding the next cycle of analog design and synthesis in a rational, structure-based manner.

Molecular Interactions of 2,3 Dimethyl 1h Indole 4,7 Diol with Biological Systems

In Vitro Investigations of Enzyme Binding and Inhibition Mechanisms

The indole-4,7-dione (B1215410) scaffold, a close structural relative of 2,3-dimethyl-1H-indole-4,7-diol, has been a focal point in the design of enzyme inhibitors. Research into derivatives of 1H-indole-4,7-dione has revealed their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov In vitro studies on a series of these derivatives demonstrated moderate inhibitory activity at the micromolar level against both the IDO1 enzyme and in interferon-gamma (IFN-γ) stimulated HeLa cells. nih.gov Enzyme kinetics experiments suggest a reversible and competitive mechanism of inhibition for these compounds. nih.gov

Another key enzyme target for indolequinones is NAD(P)H: quinone oxidoreductase 1 (NQO1), a two-electron reductase. The inhibitory mechanism of certain indolequinones against NQO1 is proposed to be mechanism-based, or a "suicide substrate" model. nih.gov This process involves the two-electron reduction of the quinone to a hydroquinone (B1673460) by NQO1. nih.gov This reduction alters the electronic structure of the indole (B1671886) ring, facilitating the elimination of a leaving group from the 3-methyl position and generating a highly reactive electrophilic iminium ion that can covalently modify and inactivate the enzyme. nih.gov The efficiency of these inhibitors has been shown to correlate with the acidity (pKa) of the leaving group. nih.gov

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Findings |

| 1H-indole-4,7-dione derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Reversible, competitive | Moderate inhibition at micromolar concentrations in enzyme and cell-based assays. nih.gov |

| 3-Aryloxymethyl-1,2-dimethylindole-4,7-diones | NAD(P)H: quinone oxidoreductase 1 (NQO1) | Mechanism-based (suicide substrate) | Inhibition efficiency correlates with the pKa of the phenolic leaving group. nih.gov |

Ligand Binding Studies with Specific Receptors and Proteins

The interaction of indole derivatives with specific biological targets extends beyond enzyme active sites. For instance, indole compounds are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. mdpi.com The binding of certain indole derivatives can modulate AhR activity, which in turn can influence the expression of genes involved in cellular processes like cell growth and differentiation. mdpi.com

In the context of IDO1, some inhibitors are designed to target the apo-form of the enzyme, meaning the enzyme without its heme cofactor. nih.gov X-ray crystallography has shown that these inhibitors can displace the heme group from the enzyme's active site and block its rebinding, representing a distinct mechanism of inhibition. nih.gov Furthermore, computational docking studies are frequently employed to predict and analyze the binding modes of indole derivatives. For example, molecular docking has been used to study the interaction of indole derivatives with the heme-binding site of IDO1, providing insights into the structural basis for their inhibitory activity. espublisher.com Similarly, docking studies have been performed to understand the binding of indole-based conjugates to DNA and DNA-topoisomerase complexes, revealing that certain modifications can significantly enhance binding affinity compared to the parent compounds. nih.gov

| Ligand Class | Target Receptor/Protein | Binding Mode/Interaction | Research Method |

| Indole derivatives | Aryl hydrocarbon receptor (AhR) | Ligand-dependent activation/inhibition | Cellular assays |

| Indole-based inhibitors | Apo-Indoleamine 2,3-dioxygenase 1 (apo-IDO1) | Heme displacement and blockage of rebinding | X-ray crystallography nih.gov |

| Indole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Interaction with the heme-binding site | Molecular docking espublisher.com |

| Indolo[2,3-b]quinoline conjugates | DNA and DNA-topoisomerase complexes | Intercalation and hydrogen bonding | Molecular docking nih.gov |

Mechanistic Elucidation of Cellular Pathway Modulation at the Molecular Level

Indole compounds, including derivatives of this compound, can exert their biological effects by modulating various cellular signaling pathways. For example, 3,3′-diindolylmethane (DIM), a related indole compound, has been shown to influence multiple pathways in gastrointestinal cancer cells, including those involved in apoptosis, cell cycle regulation, and angiogenesis. mdpi.com DIM can negatively regulate the Wnt/β-catenin signaling pathway by inhibiting β-catenin, which in turn downregulates the expression of target genes like c-Myc and Cyclin D1. mdpi.com

Furthermore, DIM can activate the aryl hydrocarbon receptor (AhR) pathway, leading to G1-phase cell cycle arrest and apoptosis in gastric cancer cells. mdpi.com The anti-cancer effects of some indole compounds are also linked to their ability to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage in cancer cells. mdpi.com In the context of IDO1, its overexpression can activate signaling pathways such as STAT3 and NF-κB, which promote tumor growth. espublisher.com Inhibitors of IDO1 can therefore indirectly modulate these downstream pathways.

| Cellular Pathway | Modulating Compound Class | Molecular Mechanism | Consequence |

| Wnt/β-catenin | 3,3′-diindolylmethane (DIM) | Inhibition of β-catenin and downregulation of c-Myc and Cyclin D1. mdpi.com | Inhibition of cancer cell proliferation. mdpi.com |

| Aryl hydrocarbon receptor (AhR) | 3,3′-diindolylmethane (DIM) | Activation of AhR pathway. mdpi.com | G1-phase cell cycle arrest and apoptosis. mdpi.com |

| Reactive Oxygen Species (ROS) Production | 3,3′-diindolylmethane (DIM) | Generation of intracellular ROS. mdpi.com | DNA damage and cell death. mdpi.com |

| STAT3 and NF-κB | Indoleamine 2,3-dioxygenase 1 (IDO1) (via its expression) | Activation of STAT3 and NF-κB. espublisher.com | Promotion of tumor growth. espublisher.com |

Redox Chemistry of Indole-4,7-diol in Biological Contexts (mechanistic focus)

The indole-4,7-diol core possesses inherent redox activity, centered on its hydroquinone structure. This moiety can undergo a two-electron oxidation to form the corresponding indole-4,7-dione (a quinone). This redox transformation is a key aspect of the biological activity of many related compounds. For instance, the mechanism-based inhibition of NQO1 by certain indolequinones relies on the initial reduction of the quinone to a hydroquinone by the enzyme. nih.gov

This hydroquinone is electronically distinct from the parent quinone, leading to a change in the reactivity of the indole ring system. Specifically, the lone pair of electrons on the indole nitrogen is no longer in conjugation with the quinone carbonyl groups, which "unlocks" the typical reactivity of the indole. nih.gov This allows for the elimination of a leaving group from the 3-position, generating a reactive iminium ion that ultimately inactivates the enzyme. nih.gov This cycle of reduction and subsequent chemical transformation highlights the critical role of the indole-4,7-diol/dione (B5365651) redox couple in the molecular mechanism of action of these compounds. The inhibition of NQO1 has also been linked to an increase in intracellular superoxide (B77818) production, suggesting that the redox cycling of these compounds can perturb the cellular redox balance. researchgate.net

Design and Application as Molecular Probes for Fundamental Biological Research

The fluorescent properties of some indole derivatives make them suitable for use as molecular probes in biological research. researchgate.net For example, a bis-indole compound has been investigated as a fluorescent probe for staining the cytoplasm of living cells. researchgate.net After determining its low cytotoxicity, confocal microscopy demonstrated its ability to accumulate in and visualize the cytoplasm. researchgate.net Such probes are valuable tools for studying cellular morphology and dynamics without causing significant harm to the cells.

The design of these probes can be guided by theoretical methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict their spectroscopic properties. researchgate.net While specific applications of this compound as a molecular probe are not extensively documented, the broader class of indole compounds shows significant promise in this area. Their utility stems from the tunable nature of the indole scaffold, which allows for the synthesis of derivatives with specific targeting moieties or desirable photophysical properties for various bio-imaging applications.

Future Directions and Emerging Research Avenues for 2,3 Dimethyl 1h Indole 4,7 Diol

Novel Synthetic Methodologies for Enhanced Accessibility and Functionalization

The accessibility of 2,3-Dimethyl-1H-indole-4,7-diol is fundamental to exploring its potential applications. Future research is likely to focus on developing efficient, high-yield synthetic routes. Current methodologies for related structures provide a foundation for these future endeavors.

A primary strategy involves the synthesis of the core 2,3-dimethyl-1H-indole structure, which can be achieved through methods like the Fischer indole (B1671886) synthesis, reacting phenylhydrazine (B124118) with 2-butanone (B6335102). researchgate.net Research has demonstrated that using catalysts such as boron trifluoride etherate can lead to high yields (around 90%) for the parent 2,3-dimethyl-1H-indole. researchgate.net

The key challenge lies in the introduction of the hydroxyl groups at the C4 and C7 positions. A promising approach is the synthesis of the corresponding 1H-indole-4,7-dione as a key intermediate. researchgate.net This dione (B5365651) can then be reduced to the target diol. Therefore, novel methodologies may focus on optimizing the synthesis and subsequent reduction of these dione precursors.

Furthermore, site-selective functionalization of the indole ring is a significant area of modern organic synthesis. rsc.org While the C2 and C3 positions are inherently more reactive, transition-metal-catalyzed C-H activation has emerged as a powerful tool for decorating otherwise inert positions, such as C7. rsc.org Future work could explore the direct, late-stage hydroxylation of a pre-formed 2,3-dimethyl-1H-indole scaffold at the C4 and C7 positions, potentially using advanced catalytic systems.

The development of multi-component reactions (MCRs) also presents a compelling avenue for creating diverse libraries of related compounds in a single step, which could be adapted for this specific indole structure. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Precursors |

| Fischer Indolization & Oxidation/Reduction | Synthesis of the 2,3-dimethyl-indole core followed by oxidation to the 4,7-dione and subsequent reduction to the diol. | Stepwise, controlled introduction of functional groups. | Phenylhydrazine, 2-Butanone, Oxidizing/Reducing Agents |

| Direct C-H Hydroxylation | Late-stage functionalization of the 2,3-dimethyl-1H-indole scaffold using transition-metal catalysis to install hydroxyl groups. | Atom economy, potentially fewer steps. | 2,3-Dimethyl-1H-indole, Specialized Catalysts |

| Ring-Opening/Cyclization | A metal-free, two-step approach involving the opening of an aryl triazole ring to form an intermediate that is then cyclized to form the indole structure. mdpi.com | Avoids transition metals, offers unique substitution patterns. mdpi.com | Aryl triazole derivatives |

Advanced Theoretical Modeling Approaches for Deeper Understanding

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound before engaging in extensive laboratory synthesis. Advanced theoretical modeling is an emerging research avenue that can provide deep insights into its electronic structure, reactivity, and potential interactions.

Future research should employ methods such as Density Functional Theory (DFT) to:

Analyze the Electronic Landscape: Calculate the distribution of electron density and map the electrostatic potential to identify electron-rich and electron-poor regions. This is crucial for predicting sites of electrophilic and nucleophilic attack.

Determine Frontier Molecular Orbitals: Understanding the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key to predicting the molecule's reactivity, redox potential, and electronic transition properties. The hydroquinone (B1673460) moiety is expected to significantly influence the HOMO energy, making the molecule a potent electron donor.

Model Reaction Pathways: Theoretical calculations can model the energy profiles of potential reactions, such as the oxidation of the diol to the dione, helping to predict reaction kinetics and thermodynamics.

Simulate Molecular Interactions: Docking studies and molecular dynamics simulations could be used to predict how the molecule might bind to biological targets, such as enzyme active sites. This can guide the design of new derivatives with enhanced biological activity.

Exploration of Untapped Reactivity Pathways and Synthetic Applications

The unique combination of an electron-rich indole core and a redox-active hydroquinone system in this compound suggests a rich and largely unexplored reactivity profile.

Key areas for future exploration include:

Redox Chemistry: The most apparent reactivity pathway is the oxidation of the 4,7-diol to the corresponding 4,7-dione. This reversible process is central to the function of many quinone-based natural products. Investigating this redox couple under various conditions could unlock applications in materials science (e.g., organic conductors) or as redox mediators.

Functionalization of Hydroxyl Groups: The two hydroxyl groups are prime sites for further functionalization. Derivatization through etherification or esterification could be used to modulate the molecule's solubility, lipophilicity, and pharmacokinetic properties, creating a library of prodrugs or functional materials.

Electrophilic Substitution: While the indole ring is heavily substituted, the remaining positions on the benzene (B151609) portion (C5 and C6) could potentially undergo electrophilic substitution, allowing for the introduction of further functional groups to fine-tune the molecule's properties.

Polymerization: The diol functionality could potentially be used as a monomer in condensation polymerization reactions to create novel indole-containing polymers with interesting electronic or material properties.

Development of New Mechanistic Paradigms in Molecular and Biological Interactions

The structural similarity of the 4,7-diol moiety to hydroquinone and the 4,7-dione to quinones suggests that its biological activities could be governed by mechanisms common to this class of compounds. Research on related 1H-indole-4,7-diones has shown that they can exhibit potent antifungal activity. researchgate.net

Future research into the mechanistic paradigms of this compound could focus on:

Redox Cycling and Oxidative Stress: A primary hypothesis is that the diol may act as a prodrug, being oxidized in vivo to the electrophilic dione. This dione can then react with biological nucleophiles (like cysteine residues in proteins) or undergo further redox cycling. This cycling can generate reactive oxygen species (ROS), leading to cellular damage in pathogenic organisms, forming the basis of its potential antimicrobial or anticancer effects.

Enzyme Inhibition: The indole-4,7-dione (B1215410) structure is a known scaffold for inhibiting various enzymes. Future studies could investigate whether this compound or its oxidized form can act as an inhibitor for specific kinases, topoisomerases, or other enzymes relevant to disease.

Intercalation and Molecular Recognition: The planar indole system is capable of intercalating into DNA or binding to specific protein pockets. The dimethyl substituents and the hydroxyl groups would dictate the specificity and strength of these interactions. Exploring these non-covalent binding modes is a crucial avenue for understanding its biological function.

By pursuing these integrated synthetic, theoretical, and mechanistic studies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.